molecular formula C22H22N4O3 B11250595 2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,6-dimethylphenyl)acetamide

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11250595
M. Wt: 390.4 g/mol
InChI Key: NGHIXXALBAQTNZ-UHFFFAOYSA-N
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Description

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a pyridazinone core, which is known for its biological activity, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Coupling with 2,6-Dimethylaniline: The final step involves coupling the pyridazinone intermediate with 2,6-dimethylaniline under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the acetylamino group.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring or the acetyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: The compound can be used to study the biological pathways involving pyridazinone derivatives.

    Industrial Applications: It may find use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core is known to inhibit certain enzymes, potentially leading to therapeutic effects. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine
  • Phenoxy acetamide derivatives

Uniqueness

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,6-dimethylphenyl)acetamide is unique due to its specific structural features, such as the combination of a pyridazinone core with an acetylamino group and a dimethylphenylacetamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C22H22N4O3/c1-14-8-7-9-15(2)21(14)24-20(28)13-26-22(29)19(23-16(3)27)12-18(25-26)17-10-5-4-6-11-17/h4-12H,13H2,1-3H3,(H,23,27)(H,24,28)

InChI Key

NGHIXXALBAQTNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC(=N2)C3=CC=CC=C3)NC(=O)C

Origin of Product

United States

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